![molecular formula C11H18ClNO B3274561 N-(2-Methoxybenzyl)-2-propanamine hydrochloride CAS No. 610309-75-6](/img/structure/B3274561.png)
N-(2-Methoxybenzyl)-2-propanamine hydrochloride
Overview
Description
“N-(2-Methoxybenzyl)-2-propanamine hydrochloride” is a derivative of the 2C family of phenethylamines, specifically a N-Benzylphenethylamine (NBOMe) analogue . These compounds have been modified by the introduction of a N-2-methoxybenzyl group, resulting in a new series of compounds with recognized and potent psychedelic effects . They are prevalent in unregulated drug markets .
Synthesis Analysis
The synthesis of these compounds involves the introduction of a N-2-methoxybenzyl group to the 2C family of phenethylamines . In a study, mescaline, 2C-N (insertion of a nitro in the para position of the 2C phenethylamines aromatic ring) and 2C-B (insertion of a bromide in the para position of the 2C phenethylamines aromatic ring) and their corresponding NBOMe counterparts, mescaline-NBOMe, 25N-NBOMe and 25B-NBOMe, were synthesized .Scientific Research Applications
Neurotoxicity Studies
“N-(2-Methoxybenzyl)-2-propanamine hydrochloride” is a potent psychoactive substance, and there is ongoing research to understand its neurotoxicity . In vitro studies have been conducted to explore the mechanisms underlying the neurotoxicity of this compound . These studies have evaluated cytotoxicity, mitochondrial membrane potential, intracellular ATP and calcium levels, reactive oxygen species production, and intracellular total glutathione levels .
Psychedelic Effects
The compound has been modified from mescaline derivative (2C phenethylamines) drugs to originate a new series of compounds with recognized and potent psychedelic effects, known as NBOMe-drugs . The toxicity profile of these drugs is still poorly understood, despite several reports highlighting cases of acute intoxication .
In Vitro Toxicity Profile
Research has been conducted to unravel the in vitro toxicity profile of psychedelic 2C phenethylamines and their N-Benzylphenethylamine (NBOMe) analogues . Cytotoxicity, oxidative stress, metabolic and energetic studies were performed to evaluate the main pathways involved in their toxicity .
Serotonin Receptor Agonist
4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe) is a potent serotonin 5-HT 2A/2C receptor agonist with hallucinogenic activity . There is no data on the 25I-NBOMe effect on brain neurotransmission and animal performance after chronic administration .
Mechanism of Action
Target of Action
N-(2-Methoxybenzyl)-2-propanamine hydrochloride, also known as 25I-NBOMe, is a potent serotonin (5-HT) receptor agonist . It exhibits high in vitro binding affinities for 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors . These receptors are primarily found in the brain and play crucial roles in mood regulation, anxiety, and perception .
Mode of Action
25I-NBOMe interacts with its targets, the 5-HT receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . The activation of 5-HT 2A and 5-HT 2C receptors is believed to contribute to its hallucinogenic properties .
Biochemical Pathways
Upon activation of the 5-HT receptors, 25I-NBOMe affects several biochemical pathways. It induces an increase in the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat frontal cortex . The activation of these pathways can lead to altered perception, mood changes, and hallucinations .
Pharmacokinetics
It is known that the compound’s lipophilicity plays a significant role in its bioavailability . The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs, with the NBOMe drugs presenting lower EC50 values when compared to their counterparts .
Result of Action
The activation of 5-HT receptors by 25I-NBOMe leads to a variety of molecular and cellular effects. It can cause an increase in neurotransmitter release, leading to altered neuronal activity . This can result in various psychological effects, including hallucinations and changes in perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 25I-NBOMe. For instance, the compound’s lipophilicity can affect its absorption and distribution in the body . Additionally, individual factors such as the user’s metabolism and the presence of other substances can also impact the compound’s effects .
Safety and Hazards
Future Directions
The future directions for research on these compounds could involve further exploration of their toxicokinetic data, which will help forensic and clinical toxicologists to reliably identify these substances in case of abuse and/or intoxication and will allow them a thorough risk assessment . There is also a need for data on the effect of these compounds on brain neurotransmission and animal performance after chronic administration .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXOFBWIOCFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-2-propanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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